molecular formula C13H21NO B15331518 4-(Aminomethyl)-2,6-diisopropylphenol

4-(Aminomethyl)-2,6-diisopropylphenol

Cat. No.: B15331518
M. Wt: 207.31 g/mol
InChI Key: LHELKDNYBCLXIT-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,6-diisopropylphenol is an organic compound with a unique structure that includes an aminomethyl group attached to a phenol ring, which is further substituted with two isopropyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,6-diisopropylphenol typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-diisopropylphenol.

    Formylation: The phenol undergoes formylation to introduce a formyl group at the para position.

    Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,6-diisopropylphenol can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

4-(Aminomethyl)-2,6-diisopropylphenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,6-diisopropylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)phenol
  • 2,6-Diisopropylphenol

Uniqueness

4-(Aminomethyl)-2,6-diisopropylphenol is unique due to the presence of both the aminomethyl and diisopropyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of steric and electronic effects that can be exploited in various applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-(aminomethyl)-2,6-di(propan-2-yl)phenol

InChI

InChI=1S/C13H21NO/c1-8(2)11-5-10(7-14)6-12(9(3)4)13(11)15/h5-6,8-9,15H,7,14H2,1-4H3

InChI Key

LHELKDNYBCLXIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)CN

Origin of Product

United States

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